molecular formula C19H23Cl2NO B12746917 2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride CAS No. 109461-22-5

2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride

Cat. No.: B12746917
CAS No.: 109461-22-5
M. Wt: 352.3 g/mol
InChI Key: UOUNVZMNPKWZCQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an ethyl group, a chlorophenyl group, and a benzyl group attached to a morpholine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting intermediate is then reacted with ethyl iodide to introduce the ethyl group, followed by purification to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques such as distillation, crystallization, and chromatography are employed for the purification and isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-(4-chlorophenyl)-4-methylmorpholine hydrochloride
  • 2-Ethyl-2-(4-bromophenyl)-4-benzylmorpholine hydrochloride
  • 2-Ethyl-2-(4-fluorophenyl)-4-benzylmorpholine hydrochloride

Uniqueness

2-Ethyl-2-(4-chlorophenyl)-4-benzylmorpholine hydrochloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity and specificity compared to similar compounds with different substituents.

Properties

CAS No.

109461-22-5

Molecular Formula

C19H23Cl2NO

Molecular Weight

352.3 g/mol

IUPAC Name

4-benzyl-2-(4-chlorophenyl)-2-ethylmorpholine;hydrochloride

InChI

InChI=1S/C19H22ClNO.ClH/c1-2-19(17-8-10-18(20)11-9-17)15-21(12-13-22-19)14-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3;1H

InChI Key

UOUNVZMNPKWZCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(CCO1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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